3-Methoxy-2-methylbenzimidamide
Description
3-Methoxy-2-methylbenzimidamide is a benzimidamide derivative characterized by a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 2-position of the benzimidamide core. Benzimidamides are known for their ability to act as ligands or intermediates in organic synthesis, often leveraging their directing groups (e.g., N,O-bidentate groups) for metal-catalyzed reactions .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-methoxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H3,10,11) |
InChI Key |
RTLPOFPWQIRGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylbenzimidamide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, and the product is obtained in moderate to high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-methylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed: The major products formed from these reactions include various substituted benzimidamides, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-2-methylbenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug discovery.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit poly [ADP-ribose] polymerase 1 (PARP1), which plays a role in DNA repair processes . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physicochemical properties, and applications of 3-Methoxy-2-methylbenzimidamide with its analogs:
Key Observations :
- Substituent Position : The position of the methoxy group significantly impacts reactivity. For example, 2-methoxybenzimidamide HCl may exhibit steric hindrance compared to the 3-methoxy analog, altering its binding affinity in catalytic systems.
- Functional Group Diversity: The presence of amino (-NH₂) or halogen (e.g., Cl) groups, as in , enhances biological activity, whereas hydroxyalkyl chains (e.g., ) improve solubility and metal coordination.
- Molecular Weight : Lower molecular weight analogs (e.g., 3-Methoxybenzamidine HCl, 178.6 g/mol) may exhibit better pharmacokinetic profiles compared to bulkier derivatives like .
Biological Activity
3-Methoxy-2-methylbenzimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as a benzimidazole derivative with a methoxy group at the 3-position and a methyl group at the 2-position. This configuration may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. Benzimidazoles have shown activity against various pathogens, including bacteria and fungi. For instance, compounds in this class have been evaluated for their Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis, with promising results indicating that modifications can enhance efficacy while reducing cytotoxicity towards human cell lines .
Antiparasitic Activity
The compound's structural features suggest potential antiparasitic activity. Research has indicated that certain benzimidazole derivatives exhibit significant effects against parasites such as Leishmania species. The SAR studies suggest that modifications to the benzimidazole core can lead to enhanced potency against these pathogens, with some derivatives achieving over 70% reduction in parasite burden in vivo .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Benzimidazole derivatives often act by inhibiting key enzymes involved in metabolic pathways of target organisms.
- Disruption of Cellular Processes : These compounds may interfere with nucleic acid synthesis or disrupt cellular integrity, leading to cell death.
- Alteration of Membrane Permeability : Some studies suggest that benzimidazoles can alter membrane permeability, affecting nutrient uptake and waste expulsion in microbial cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Functional Group Modifications : The introduction or alteration of functional groups such as methoxy or methyl can significantly affect potency and selectivity.
- Positioning of Substituents : The position of substituents on the benzimidazole ring is critical; for example, methoxy groups at specific positions enhance lipophilicity and membrane penetration.
Case Studies
Several case studies have explored the biological activity of this compound and related compounds:
- Antitubercular Activity : A study identified several benzimidazole derivatives with potent activity against Mycobacterium tuberculosis, demonstrating that specific modifications could yield compounds with MICs < 5 µM while maintaining low cytotoxicity .
- Antileishmanial Activity : Another investigation focused on a series of benzimidazole compounds, revealing that certain derivatives achieved significant reductions in parasite load in vivo, supporting their potential as therapeutic agents against leishmaniasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
